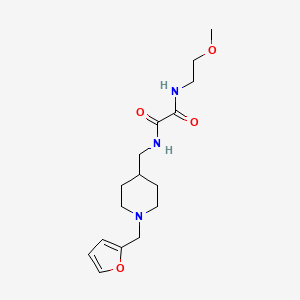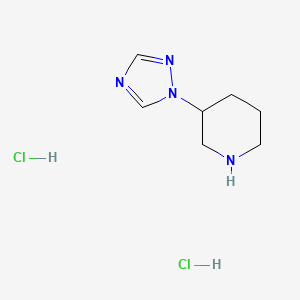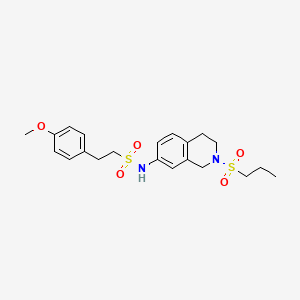
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds
This compound is used as a starting point for synthesizing a variety of heterocyclic compounds. One study focused on the synthesis of compounds with potential lipase and α-glucosidase inhibition activities, revealing significant anti-lipase and anti-α-glucosidase activities in some synthesized compounds (Bekircan, Ülker, & Menteşe, 2015).
Antitumor Activities
Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, starting from related chemical structures, showing significant antitumor activity toward a panel of 11 cell lines in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Inhibition of Tumor Cell Growth
Another study established that quinazoline-2,4(1H,3H)-diones, like the one , significantly inhibited the in vitro growth of 60 human tumor cell lines, highlighting its potential in cancer therapy (Zhou, Xie, & Liu, 2013).
Synthesis for Specialized Applications
Nucleoside Synthesis
The compound is involved in the synthesis of specialized nucleosides, which are crucial in biological systems and pharmaceutical applications (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Synthesis of Quinazoline Derivatives
It's used in synthesizing various quinazoline derivatives, showing the chemical versatility of this compound (Yan & Ouyang, 2013).
Other Applications
Investigation of Receptor Antagonists
The compound's derivatives have been studied for their potential as receptor antagonists in neurological applications, demonstrating the compound’s utility in neuropharmacology (Colotta et al., 2006).
Synthesis of Antimicrobial Agents
Some derivatives have been explored for their antimicrobial activities, indicating the compound's role in developing new antimicrobial agents (Bektaş et al., 2007).
Herbicide Discovery
Derivatives of this compound have been investigated as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors, significant in herbicide development (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "urea", "4-chlorophenylhydrazine", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-nitrobenzylidene-4-methoxybenzohydrazide from 4-methoxybenzaldehyde and 2-nitrobenzaldehyde using urea and thionyl chloride", "Reduction of 2-nitrobenzylidene-4-methoxybenzohydrazide to 4-methoxybenzylidene-2-aminobenzohydrazide using sodium borohydride", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from 4-methoxybenzylidene-2-aminobenzohydrazide using acetic anhydride and acetic acid", "Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine from 4-chlorophenylhydrazine and ethyl acetate using triethylamine and N,N-dimethylformamide", "Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine using methanol and water to form the final product" ] } | |
Numéro CAS |
1206995-09-6 |
Formule moléculaire |
C24H17ClN4O4 |
Poids moléculaire |
460.87 |
Nom IUPAC |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-9-2-14(3-10-18)13-29-23(30)19-11-6-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-4-7-17(25)8-5-15/h2-12H,13H2,1H3,(H,26,31) |
Clé InChI |
KGTUMIGKTYKTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


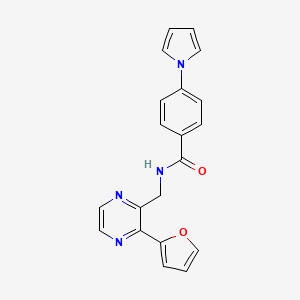

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
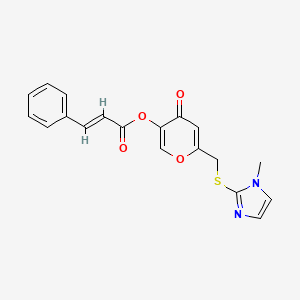
![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)
![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
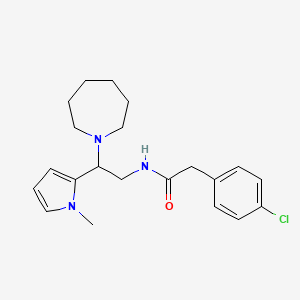
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)

